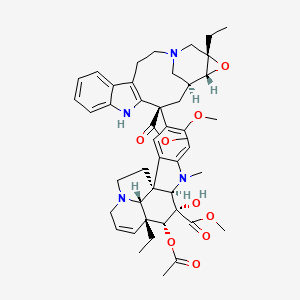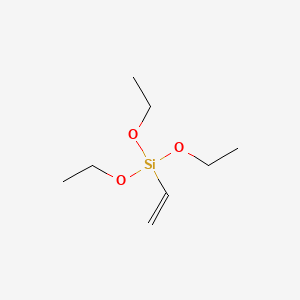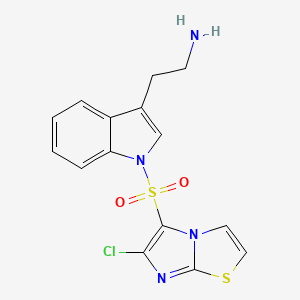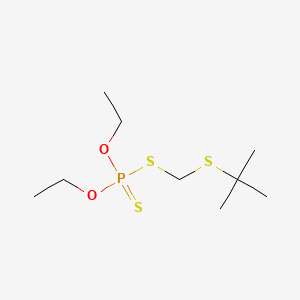
Sulfato de Tiroxina
Descripción general
Descripción
Tetraiodotironina sulfato: (T4 sulfato) es un derivado sulfatado de la hormona tiroidea tetraiodotironina (T4), también conocida como tiroxina. El T4 sulfato es un metabolito importante en la vía de la hormona tiroidea y juega un papel crucial en la regulación de la actividad de la hormona tiroidea en el cuerpo. Se encuentra en el suero humano y el líquido amniótico y está involucrado en varios procesos fisiológicos, incluido el metabolismo, el crecimiento y el desarrollo .
Aplicaciones Científicas De Investigación
El T4 sulfato tiene numerosas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar reacciones de sulfatación y el metabolismo de la hormona tiroidea.
Biología: Investigado por su papel en la regulación de la hormona tiroidea y sus efectos en los procesos celulares.
Medicina: Se estudia por sus posibles aplicaciones terapéuticas en trastornos tiroideos y enfermedades metabólicas.
Industria: Utilizado en el desarrollo de ensayos de diagnóstico y como estándar de referencia en química analítica.
Mecanismo De Acción
El T4 sulfato ejerce sus efectos al interactuar con los receptores de la hormona tiroidea y otros objetivos moleculares en el cuerpo. Se convierte en la hormona activa triiodotironina (T3) mediante la desyodación, que luego se une a los receptores de la hormona tiroidea en el núcleo de las células. Esta unión activa la transcripción de genes diana involucrados en el metabolismo, el crecimiento y el desarrollo. La sulfatación del T4 es un mecanismo regulador que modula su biodisponibilidad y actividad .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Thyroxine sulfate interacts with various enzymes, proteins, and other biomolecules. It is mainly absorbed in the small intestine, specifically through the duodenum, jejunum, and ileum . Active transport of thyroxine into cells involves organic anion transporting polypeptides (OATP), such as OATP1A2, OATP1B1, OATP1C1 .
Cellular Effects
Thyroxine sulfate has significant effects on various types of cells and cellular processes. It influences cell function by activating gene transcription of messenger RNA and proteins . It enters the cell nucleus and binds to DNA-bound thyroid receptors, which regulate gene transcription .
Molecular Mechanism
Thyroxine sulfate exerts its effects at the molecular level through several mechanisms. It binds to DNA-bound thyroid receptors in the cell nucleus, activating gene transcription of messenger RNA and proteins . This interaction influences the regulation of many metabolic processes.
Temporal Effects in Laboratory Settings
The effects of thyroxine sulfate change over time in laboratory settings. Thyroid function should be assessed every 6-8 weeks until the patient is euthyroid and then rechecked annually, aiming to maintain T4 and TSH within the normal range .
Dosage Effects in Animal Models
The effects of thyroxine sulfate vary with different dosages in animal models. For instance, in rat liver homogenate, the conversion of T4 to T3 was readily observed
Metabolic Pathways
Thyroxine sulfate is involved in several metabolic pathways. It plays a vital role in metabolism, heart and muscle function, brain development, and maintenance of bones . It also regulates cholesterol and carbohydrate metabolism through direct actions on gene expression .
Transport and Distribution
Thyroxine sulfate is transported and distributed within cells and tissues. It is mainly absorbed in the small intestine and transported into cells via organic anion transporting polypeptides .
Subcellular Localization
The subcellular localization of thyroxine sulfate and its effects on activity or function are complex. It is known that thyroxine sulfate enters the cell nucleus and binds to DNA-bound thyroid receptors, which regulate gene transcription
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del T4 sulfato típicamente involucra la sulfatación de la tetraiodotironina. Este proceso se puede lograr mediante la reacción de la tetraiodotironina con ácido sulfúrico u otros agentes sulfatantes en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico, como el dimetilsulfóxido (DMSO), para mejorar la solubilidad de los reactivos y productos .
Métodos de producción industrial: La producción industrial de T4 sulfato involucra procesos de sulfatación a gran escala utilizando reactores automatizados y un control preciso de los parámetros de reacción, como la temperatura, el pH y la concentración de reactivos. El producto se purifica luego mediante técnicas de cristalización o cromatografía para obtener T4 sulfato de alta pureza adecuado para investigación y aplicaciones médicas .
Análisis De Reacciones Químicas
Tipos de reacciones: El T4 sulfato experimenta varias reacciones químicas, que incluyen:
Oxidación: El T4 sulfato se puede oxidar para formar otros derivados de la iodotironina.
Reducción: La reducción del T4 sulfato puede conducir a la formación de triiodotironina sulfato (T3 sulfato).
Sustitución: El T4 sulfato puede sufrir reacciones de sustitución donde el grupo sulfato es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.
Productos principales:
Oxidación: Formación de derivados de la iodotironina.
Reducción: Formación de triiodotironina sulfato.
Sustitución: Formación de varios compuestos de iodotironina sustituidos.
Comparación Con Compuestos Similares
Compuestos similares:
Triiodotironina sulfato (T3 sulfato): Un derivado sulfatado de la triiodotironina (T3) con funciones reguladoras similares.
Triiodotironina inversa sulfato (rT3 sulfato): Otra iodotironina sulfatada con roles metabólicos distintos.
Levotiroxina: Una forma sintética de T4 utilizada en el tratamiento del hipotiroidismo.
Singularidad: El T4 sulfato es único debido a su función específica en la regulación de la actividad de la hormona tiroidea y su presencia en varios fluidos fisiológicos. Su estado de sulfatación permite un control preciso de los niveles y la actividad de la hormona tiroidea, lo que lo convierte en un componente crítico en la homeostasis de la hormona tiroidea .
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO7S/c16-8-1-6(3-12(20)15(21)22)2-9(17)13(8)26-7-4-10(18)14(11(19)5-7)27-28(23,24)25/h1-2,4-5,12H,3,20H2,(H,21,22)(H,23,24,25)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIJUZWSSQICT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227866 | |
| Record name | Thyroxine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thyroxine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77074-49-8 | |
| Record name | Thyroxine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77074-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thyroxine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thyroxine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thyroxine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is thyroxine sulfate (T4S) and what is its significance in thyroid hormone metabolism?
A1: Thyroxine sulfate (T4S) is a naturally occurring metabolite of thyroxine (T4), the primary hormone produced by the thyroid gland. It is formed through the sulfation of T4, a process where a sulfate group is attached to the T4 molecule. This sulfation is a key step in the irreversible inactivation of thyroid hormone. [] Research suggests that T4S plays a significant role in fetal development, particularly in regulating thyroid hormone levels within a narrow range. [] Studies have also shown elevated T4S levels in various conditions, including critical illness [], hypothyroidism [], hyperthyroidism [], and selenium deficiency. []
Q2: How do T4S levels change in critically ill patients and what is the underlying mechanism?
A2: Critically ill patients exhibit significantly elevated serum T4S levels compared to healthy individuals. [] This increase is primarily attributed to a decrease in hepatic type I deiodinase (D1) activity, an enzyme responsible for converting T4 to the active hormone, triiodothyronine (T3). [] As D1 activity declines, less T4 is converted to T3, leading to a buildup of T4 and subsequently, increased sulfation to T4S.
Q3: Is there a difference in T4S levels between euthyroid, hyperthyroid, and hypothyroid individuals?
A3: Yes, serum T4S concentrations differ among individuals with varying thyroid states. Hyperthyroid patients exhibit higher T4S levels compared to euthyroid individuals, while hypothyroid patients have lower levels. [] This difference highlights the influence of thyroid hormone status on the sulfation pathway.
Q4: How does the administration of drugs like ipodate affect T4S levels?
A4: Ipodate, a drug known to inhibit type I 5'-monodeiodinase activity, causes a transient increase in serum T4S levels. [] This effect further supports the link between deiodinase activity and T4S production, as inhibiting T4 to T3 conversion leads to increased T4 sulfation.
Q5: What is the role of sulfation in the deiodination of iodothyronines like T4?
A5: Sulfate conjugation significantly influences the deiodination process of iodothyronines. While it enhances the inner-ring deiodination of T3 and T4, it blocks the outer-ring deiodination of T4. [] This selective modulation of deiodination pathways highlights the regulatory role of sulfation in thyroid hormone metabolism.
Q6: How does sulfation impact the interaction of T4 with deiodinase enzymes?
A6: Studies using synthetic selenium compounds, which mimic deiodinase activity, demonstrate that T4S undergoes faster deiodination compared to T4. [] This suggests that sulfation alters the interaction of T4 with deiodinase enzymes, potentially influencing substrate binding and enzyme kinetics.
Q7: What is the significance of T4S in fetal development?
A7: Research suggests that T4S plays a crucial role in fetal development, potentially by serving as a reservoir of T4 and regulating the availability of active thyroid hormone. [] This regulation is crucial as even minor fluctuations in thyroid hormone levels during fetal development can have significant and long-term consequences.
Q8: What are the primary routes of T4S excretion in sheep?
A8: In sheep, T4S is primarily excreted through bile and urine. [] It also accumulates in meconium and allantoic fluid, suggesting active transport mechanisms for T4S across various fetal tissues.
Q9: How do T4S levels change throughout gestation in sheep?
A9: In fetal sheep, serum T4S concentrations peak around 130 days of gestation and then decline towards term. [] This pattern suggests a dynamic regulation of T4 sulfation throughout fetal development, possibly reflecting changing demands for thyroid hormone.
Q10: Are there any known desulfation mechanisms for T3S in the body?
A10: Research indicates the presence of T3 sulfate (T3SO4) desulfating activity associated with the microsomal fraction of rat liver, brain, kidney, and human liver. [] This finding suggests the possibility of T3SO4 reactivation within these tissues, challenging the traditional view of sulfation as a solely inactivating pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)




